Ethyl 1-[(4'-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1'-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxycarbonyl, sulfonyl, and biphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethoxycarbonyl group. The sulfonyl groups are then added through sulfonation reactions, and finally, the biphenyl moiety is introduced via a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate gives it distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C28H36N2O8S2 |
---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
ethyl 1-[4-[4-(3-ethoxycarbonylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C28H36N2O8S2/c1-3-37-27(31)23-7-5-17-29(19-23)39(33,34)25-13-9-21(10-14-25)22-11-15-26(16-12-22)40(35,36)30-18-6-8-24(20-30)28(32)38-4-2/h9-16,23-24H,3-8,17-20H2,1-2H3 |
InChI Key |
VVQQHSXLBZZYIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.